![molecular formula C13H16BrNO3 B267185 3-bromo-N-methyl-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267185.png)
3-bromo-N-methyl-4-(tetrahydro-2-furanylmethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-methyl-4-(tetrahydro-2-furanylmethoxy)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-bromo-N-methyl-4-(tetrahydro-2-furanylmethoxy)benzamide involves the inhibition of specific enzymes involved in cellular processes. For instance, it has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-methyl-4-(tetrahydro-2-furanylmethoxy)benzamide are diverse and depend on the specific enzymes and cellular processes that it targets. For instance, its inhibition of histone deacetylases may lead to changes in gene expression and cell differentiation, while its inhibition of acetylcholinesterase may lead to an increase in acetylcholine levels and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N-methyl-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments include its ability to selectively target specific enzymes and cellular processes, as well as its potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are many potential future directions for research on 3-bromo-N-methyl-4-(tetrahydro-2-furanylmethoxy)benzamide. For instance, it could be studied as a potential treatment for other diseases, such as Parkinson's disease or Huntington's disease. It could also be further investigated as a potential anticancer agent, and its effects on other cellular processes could be explored. Additionally, further studies could be conducted to determine its safety and efficacy in animal and human models.
In conclusion, 3-bromo-N-methyl-4-(tetrahydro-2-furanylmethoxy)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 3-bromo-N-methyl-4-(tetrahydro-2-furanylmethoxy)benzamide involves the reaction of N-methyl-4-(tetrahydro-2-furanylmethoxy)benzamide with bromine in the presence of a Lewis acid catalyst. The resulting compound has been characterized using various analytical techniques, including NMR spectroscopy and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-methyl-4-(tetrahydro-2-furanylmethoxy)benzamide has been the subject of scientific research due to its potential applications in various fields. For instance, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to modulate the activity of enzymes involved in the formation of amyloid plaques.
Eigenschaften
Produktname |
3-bromo-N-methyl-4-(tetrahydro-2-furanylmethoxy)benzamide |
---|---|
Molekularformel |
C13H16BrNO3 |
Molekulargewicht |
314.17 g/mol |
IUPAC-Name |
3-bromo-N-methyl-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C13H16BrNO3/c1-15-13(16)9-4-5-12(11(14)7-9)18-8-10-3-2-6-17-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
QQEJOUVMNMYSNI-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=C(C=C1)OCC2CCCO2)Br |
Kanonische SMILES |
CNC(=O)C1=CC(=C(C=C1)OCC2CCCO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.